3-Cyclohexyl-3-phenylazetidin-2-one
Description
Properties
CAS No. |
17719-29-8 |
|---|---|
Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
3-cyclohexyl-3-phenylazetidin-2-one |
InChI |
InChI=1S/C15H19NO/c17-14-15(11-16-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,17) |
InChI Key |
VFQZGLHTORSEPN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2(CNC2=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC(CC1)C2(CNC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Research has demonstrated that 3-cyclohexyl-3-phenylazetidin-2-one exhibits notable antibacterial and anticancer properties.
Antibacterial Activity
Studies indicate that derivatives of azetidinones, including this compound, show promising antibacterial activity against various strains. For instance, a study reported that certain azetidinone derivatives displayed significant inhibition against gram-positive and gram-negative bacteria, highlighting their potential as antibiotic agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as HeLa (cervical cancer), MDA-MB-231 (breast cancer), and ACHN (kidney cancer). The IC50 values for some derivatives were found to be as low as 0.4 µM, indicating strong cytotoxic effects against these cell lines .
Therapeutic Potential
The therapeutic implications of this compound are vast, particularly in the development of new drugs targeting bacterial infections and cancer.
Case Studies
- Antibacterial Case Study : A series of azetidinone derivatives were synthesized and screened for antibacterial activity against nine strains. Compounds with structural modifications similar to this compound showed remarkable potency, suggesting that this class of compounds could lead to new antibiotics .
- Anticancer Case Study : Research on menin inhibitors for treating MLL leukemia has highlighted the importance of small molecules like this compound in targeting protein-protein interactions critical in cancer pathology. These studies provide a proof-of-concept for using such compounds in therapeutic strategies against specific types of leukemia .
| Compound Name | Activity Type | Target Cell Line | IC50 (µM) |
|---|---|---|---|
| This compound | Antibacterial | Various Strains | N/A |
| Derivative A | Anticancer | HeLa | 0.41 |
| Derivative B | Anticancer | MDA-MB-231 | 0.42 |
| Derivative C | Anticancer | ACHN | 0.45 |
Comparison with Similar Compounds
Azetidinone Core Derivatives
4-(Anthracen-10-yl)-1-cyclohexyl-3-phenoxyazetidin-2-one ():
- Substituents: Anthracenyl (electron-rich polyaromatic) and phenoxy groups.
- Key Differences: The phenoxy group in this analog introduces oxygen-based polarity, contrasting with the non-polar phenyl group in the target compound.
- Implications: The target compound’s phenyl group may offer better solubility in lipophilic environments, enhancing membrane permeability compared to polar phenoxy derivatives.
- Core Structure: Quinazolin-2-yl instead of azetidinone.
- Substituents : Variants include halogens (Br, Cl), methoxy (OCH₃), and ester groups.
- Key Differences : Electron-withdrawing groups (e.g., Cl, Br) in SC-558 analogs enhance electrophilicity, whereas the cyclohexyl group in the target compound provides steric bulk and lipophilicity. This may reduce reactivity but improve blood-brain barrier penetration, akin to nitrosoureas in .
Thiazolidinone and Indole Derivatives ():
- Core Structure: Thiazolidinone ring with a thioxo group and indole moiety.
- However, the azetidinone’s smaller ring size may confer higher strain and reactivity .
Pharmacokinetic and Bioactivity Considerations
- Lipophilicity and CNS Activity: The cyclohexyl group in 3-cyclohexyl-3-phenylazetidin-2-one likely enhances lipophilicity, similar to nitrosoureas in , which rely on non-ionized, lipophilic structures for intracerebral efficacy against leukemia .
- Substituent Effects on Solubility : Compared to SC-558’s halogenated analogs (), the cyclohexyl group may reduce aqueous solubility but improve tissue distribution .
Data Table: Comparative Overview of Key Compounds
Preparation Methods
Ketene Generation and Cycloaddition Dynamics
Chlorophenylketene, generated in situ from α-chlorophenylacetyl chloride via dehydrohalogenation with triethylamine, reacts with imines derived from cyclohexylamine and aromatic aldehydes. For example, treatment of 5-arylimino-4-chloro-5H-1,2,3-dithiazoles with chlorophenylketene in dichloromethane at room temperature yields spiro-azetidinones. Adapting this method, cyclohexyl-substituted imines could undergo analogous cycloadditions to form the target compound.
Key Conditions :
Stereochemical Considerations
The stereochemistry of the β-lactam ring is influenced by the ketene’s electrophilicity and the imine’s geometry. Bulky substituents, such as cyclohexyl and phenyl groups, may favor cis-diastereomers due to steric hindrance during cycloaddition.
Schiff Base Cyclization with Chloroacetyl Chloride
Schiff bases derived from cyclohexylamine and benzaldehyde derivatives serve as precursors for azetidin-2-ones. This method involves a two-step process: (1) Schiff base formation and (2) cyclization with chloroacetyl chloride.
Reaction Mechanism and Optimization
A cooled solution of N-cyclohexyl-N'-benzylidene diamine (Schiff base) in CHCl is treated with EtN and chloroacetyl chloride. The reaction proceeds via nucleophilic acyl substitution, forming an intermediate that cyclizes to the β-lactam.
Typical Procedure :
-
Schiff Base Synthesis : Cyclohexylamine (2.50 mmol) and benzaldehyde (2.50 mmol) in CHCl at 0°C for 1 h.
-
Cyclization : Chloroacetyl chloride (5.10 mmol) added dropwise to the Schiff base solution, stirred at RT for 10 h.
-
Workup : Aqueous extraction, drying (NaSO), and column chromatography (hexane/EtOAc).
Data Summary :
| Starting Material | Product | Yield (%) | Purification Method |
|---|---|---|---|
| N-Cyclohexyl benzylidene | This compound | 65–72 | Column Chromatography |
Substituent Effects
Electron-donating groups on the aryl ring enhance cyclization efficiency by stabilizing the imine intermediate. For instance, p-methoxy substituents improve yields to 72% compared to unsubstituted analogs (65%).
Hydrozirconation and Reductive Cyclization
Hydrozirconation of allylic amines followed by iodination and reductive cyclization offers a stereoselective route to azetidines. This method, adapted for β-lactams, involves:
Hydrozirconation Protocol
Boc-protected allylic amines undergo hydrozirconation with CpZrHCl to form zirconium intermediates. Subsequent iodination yields iodocarbamates, which cyclize upon treatment with NaN(SiMe).
Example :
Diastereoselectivity
Bulky substituents (e.g., cyclohexyl) favor trans-diastereomers due to hindered rotation during cyclization. For example, a 4:1 trans:cis ratio is observed with cyclohexyl groups.
Oxidative Cyclization of Michael Adducts
Michael adducts derived from β-aminomalonates and α,β-unsaturated ketones undergo oxidative cyclization with PhIO/BuNI to form multisubstituted azetidines.
Application :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
